molecular formula C9H19NO B1291150 (1-Tert-butylpyrrolidin-3-yl)methanol CAS No. 71548-34-0

(1-Tert-butylpyrrolidin-3-yl)methanol

Cat. No.: B1291150
CAS No.: 71548-34-0
M. Wt: 157.25 g/mol
InChI Key: XLGPTFIQKDNBAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Tert-butylpyrrolidin-3-yl)methanol, also known as T-BPM, is an organic compound that is widely used in synthetic organic chemistry. It is a versatile intermediate and is used in a variety of applications, including the synthesis of pharmaceuticals, polymers, and other organic compounds. T-BPM is a colorless liquid that is insoluble in water, but soluble in most organic solvents. It is a chiral molecule and is often used as a chiral auxiliary in asymmetric synthesis.

Scientific Research Applications

Solvent Effects on Hydrogen Bonding

Research demonstrates the significant impact solvents have on hydrogen bonding and rotation barriers in α-alkyl-substituted alkoxybenzyl alcohols. For instance, studies on 2-anisyldi(tert-butyl)methanol reveal how the equilibrium and dynamics between rotamers (conformational isomers) are influenced by the solvent used. This understanding aids in the prediction and control of chemical reactions and properties in various solvent environments (Lomas & Adenier, 2001).

Molecular Synthesis and Stereochemistry

Advancements in determining the absolute configuration of chiral molecules, such as through the study of N-CBZ-3-fluoropyrrolidine-3-methanol, have been pivotal. This research not only elucidates methods for resolving racemic mixtures but also confirms stereochemistry through chemical synthesis, thereby facilitating the synthesis of enantiomerically pure compounds for further applications in chemistry and pharmacology (Procopiou et al., 2016).

Hydrogen Bonding in Binary Mixtures

Investigations into the enthalpies of solution of methanol and tert-butanol in various solvents like pyridine have shed light on the intricacies of hydrogen bonding. Such studies provide insights into the interactions at play in solutions, which are crucial for designing solvents and understanding solvation dynamics in chemical reactions (Marczak et al., 2004).

Catalysis and Reaction Mechanisms

The field of catalysis has also benefited from research into compounds like tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates. Such studies have revealed new classes of nitrone equivalents, expanding the toolbox for organic synthesis and offering new pathways for the development of catalysts and reaction mechanisms (Guinchard et al., 2005).

Safety and Hazards

TBPAM is intended for research use only and is not intended for diagnostic or therapeutic use . As with all chemicals, appropriate safety measures should be taken when handling TBPAM, including the use of personal protective equipment and working in a well-ventilated area.

Biochemical Analysis

Biochemical Properties

(1-Tert-butylpyrrolidin-3-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with methanol dehydrogenase, an enzyme that catalyzes the oxidation of methanol to formaldehyde . This interaction is crucial for the compound’s role in methanol metabolism. Additionally, this compound may interact with other proteins involved in methanol oxidation and formaldehyde assimilation, contributing to energy generation and growth in certain microorganisms .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with methanol dehydrogenase can lead to changes in the levels of formaldehyde and other metabolites, thereby impacting cellular metabolism . Furthermore, this compound may affect gene expression by modulating the activity of transcription factors involved in methanol metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to methanol dehydrogenase, facilitating the oxidation of methanol to formaldehyde . This binding interaction is essential for the compound’s role in methanol metabolism. Additionally, this compound may inhibit or activate other enzymes involved in methanol oxidation and formaldehyde assimilation, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and air may lead to its degradation, affecting its efficacy in biochemical reactions . Long-term studies have also indicated that the compound can have sustained effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance methanol metabolism and energy generation . At high doses, this compound can exhibit toxic effects, including liver and kidney damage . These adverse effects are likely due to the accumulation of formaldehyde and other metabolites, which can be harmful at high concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, including methanol oxidation and formaldehyde assimilation . The compound interacts with enzymes such as methanol dehydrogenase and formaldehyde dehydrogenase, facilitating the conversion of methanol to formaldehyde and subsequently to formate . These metabolic pathways are crucial for energy generation and growth in certain microorganisms .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is primarily transported through passive diffusion, but it may also interact with specific transporters that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with methanol dehydrogenase and other enzymes involved in methanol metabolism . Additionally, this compound may be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This localization is crucial for the compound’s role in cellular metabolism and energy generation .

Properties

IUPAC Name

(1-tert-butylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(2,3)10-5-4-8(6-10)7-11/h8,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGPTFIQKDNBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640640
Record name (1-tert-Butylpyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71548-34-0
Record name (1-tert-Butylpyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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